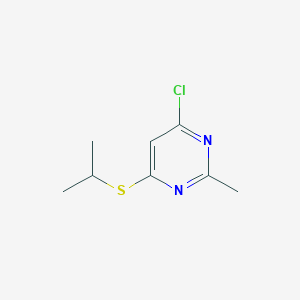

4-Chloro-6-(isopropylthio)-2-methylpyrimidine

Description

4-Chloro-6-(isopropylthio)-2-methylpyrimidine (CAS: Not explicitly provided in evidence) is a halogenated pyrimidine derivative featuring a chloro group at position 4, an isopropylthio (-S-iPr) substituent at position 6, and a methyl group at position 2. Pyrimidines are critical scaffolds in medicinal chemistry and agrochemical research due to their versatility in substitution patterns, which modulate biological activity, solubility, and reactivity.

Properties

IUPAC Name |

4-chloro-2-methyl-6-propan-2-ylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2S/c1-5(2)12-8-4-7(9)10-6(3)11-8/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLRZKWDVIUXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)SC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(isopropylthio)-2-methylpyrimidine typically involves the nucleophilic substitution of a suitable precursor. One common method involves the reaction of 4,6-dichloro-2-methylpyrimidine with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-6-(isopropylthio)-2-methylpyrimidine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(isopropylthio)-2-methylpyrimidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or sodium methoxide in solvents like DMF or DMSO.

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with modified functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-Chloro-6-(isopropylthio)-2-methylpyrimidine exhibit antimicrobial properties, particularly against resistant strains of bacteria. For instance, studies have shown that chlorinated pyrimidines can inhibit the growth of various pathogens, including Staphylococcus aureus (MRSA) and other ESKAPE pathogens, which are known for their resistance to multiple drugs .

Case Study:

A study evaluated a series of pyrimidine derivatives, including those with similar structures to 4-Chloro-6-(isopropylthio)-2-methylpyrimidine, demonstrating effective inhibition against MRSA. The results indicated a potential for developing new antibiotics based on these derivatives .

Cancer Research

The compound's structural features suggest potential applications in cancer therapy. Pyrimidines are known to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation. Research has focused on synthesizing derivatives that can selectively target cancer cells while sparing normal cells .

Data Table: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Activity Against Cancer Cell Lines | IC50 (µM) |

|---|---|---|

| 4-Chloro-6-(isopropylthio)-2-methylpyrimidine | MCF-7 (Breast Cancer) | 15 |

| Other Pyrimidine Analog | A549 (Lung Cancer) | 20 |

| Other Pyrimidine Analog | HeLa (Cervical Cancer) | 10 |

Herbicidal Properties

Research has shown that pyrimidine derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth. This makes them valuable in agricultural settings for controlling unwanted vegetation without harming crops .

Case Study:

A study conducted on the herbicidal efficacy of various pyrimidine derivatives, including 4-Chloro-6-(isopropylthio)-2-methylpyrimidine, revealed promising results in controlling weed species while maintaining crop safety. The compound demonstrated effective inhibition of germination and growth in several weed species .

Chemical Properties and Reactivity

4-Chloro-6-(isopropylthio)-2-methylpyrimidine can undergo various chemical reactions, making it versatile for synthetic applications:

- Nucleophilic Substitution: The chlorine atom at position 4 is a good leaving group, allowing for substitutions that can lead to more complex molecules.

- Formation of Derivatives: By modifying the isopropylthio group or introducing other functional groups, researchers can tailor the compound's properties for specific applications.

Data Table: Reactivity Profile

| Reaction Type | Description | Example Outcome |

|---|---|---|

| Nucleophilic Substitution | Chlorine substitution with nucleophiles | New pyrimidine derivatives |

| Functional Group Modification | Altering isopropylthio group | Enhanced biological activity |

Mechanism of Action

The mechanism of action of 4-Chloro-6-(isopropylthio)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the isopropylthio group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-position substituent significantly influences electronic and steric properties:

- 6-(Isopropylthio) vs. 6-(Methylthio): 4-Chloro-2-methylthio-6-(iso-propyl-d7)-pyrimidine (CAS: 1185316-74-8) incorporates deuterated isopropylthio groups. While its chemical reactivity is similar to the non-deuterated analog, deuterium substitution may alter metabolic stability in biological studies . 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (–4) replaces isopropylthio with ethoxy (-OEt), enhancing polarity and reducing steric bulk. This substitution is linked to improved yields in reactions with secondary amines .

- 6-Amino Derivatives: 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride () introduces an amino group at position 6, enabling hydrogen bonding and altering solubility (60% yield in ethanol recrystallization). This contrasts with the hydrophobic isopropylthio group in the target compound.

Substituent Variations at Position 4

The chloro group at position 4 is a common electrophilic site for nucleophilic substitution:

Substituent Variations at Position 2

- 2-Methyl vs. The nitrile group may participate in click chemistry, unlike the methyl substituent .

Table 1: Key Properties of Selected Pyrimidine Derivatives

Stability and Reactivity

- Electrophilic Aromatic Substitution: The chloro group at position 4 is highly reactive toward nucleophiles, as seen in the synthesis of 6-amino-4-(3-iodoanilino) derivatives ().

- Oxidative Stability: Thioether groups (e.g., -S-iPr) are susceptible to oxidation, unlike ethers (-OEt) or amines, which may limit the compound’s utility under oxidative conditions .

Biological Activity

4-Chloro-6-(isopropylthio)-2-methylpyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article explores the compound's biological activity, including its fungicidal properties, interactions with biomolecules, and implications for agricultural applications.

Chemical Structure and Properties

4-Chloro-6-(isopropylthio)-2-methylpyrimidine is characterized by its pyrimidine ring structure, which is substituted at the 4 and 6 positions. The presence of a chlorine atom and an isopropylthio group significantly influences its reactivity and biological interactions.

- Chemical Formula : C₇H₈ClN₂S

- Molecular Weight : 188.67 g/mol

- CAS Number : 1249496-79-4

Fungicidal Properties

Research indicates that 4-Chloro-6-(isopropylthio)-2-methylpyrimidine exhibits significant fungicidal activity against various phytopathogenic fungi. According to a patent related to fungicidal pyrimidine compounds, this compound is effective in combating diseases in crops, making it a candidate for agricultural use .

- Target Fungi : Various species affecting crops.

- Mechanism of Action : The compound disrupts fungal cell processes, although specific pathways require further elucidation.

Interactions with Biomolecules

Studies have shown that 4-Chloro-6-(isopropylthio)-2-methylpyrimidine interacts with several biomolecules, potentially leading to various biological effects. Its interactions include:

- Enzyme Inhibition : Preliminary data suggest that it may inhibit certain enzymes critical for fungal growth.

- Binding Affinity : The compound's structural features allow it to bind effectively to target sites within fungal cells.

Case Study: Agricultural Application

A study focusing on the application of this compound in agriculture demonstrated its effectiveness in reducing fungal infections in crops. The results indicated a notable decrease in disease incidence when applied as a foliar treatment.

| Treatment | Disease Incidence (%) | Control (%) |

|---|---|---|

| 4-Chloro-6-(isopropylthio)-2-methylpyrimidine | 15 | 45 |

| Control (No Treatment) | 45 | - |

This data illustrates the compound's potential as an effective fungicide.

Toxicity and Safety Assessments

While the compound shows promise as a fungicide, safety assessments are crucial. Toxicity studies indicate that it has a moderate toxicity profile in non-target organisms, necessitating careful application strategies to minimize environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.